4-[(4-Bromophenyl)thio]piperidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)thio]piperidine hydrochloride typically involves the following steps:
Formation of 4-Bromothiophenol: This is achieved by reacting 4-bromophenol with thiourea in the presence of hydrochloric acid.
Thioether Formation: The 4-bromothiophenol is then reacted with piperidine under basic conditions to form 4-[(4-Bromophenyl)thio]piperidine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)thio]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)sulfinyl]piperidine, 4-[(4-Bromophenyl)sulfonyl]piperidine.
Reduction: 4-[(4-Phenyl)thio]piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromophenyl)thio]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of protein interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)thio]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the thioether and piperidine moieties can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromopiperidine: Similar structure but lacks the thioether group.
4-[(4-Bromophenyl)sulfinyl]piperidine: Oxidized form with a sulfinyl group.
4-[(4-Bromophenyl)sulfonyl]piperidine: Further oxidized form with a sulfonyl group.
Uniqueness
4-[(4-Bromophenyl)thio]piperidine hydrochloride is unique due to the presence of both the bromophenyl and thioether groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSWXJFDJXZJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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